N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2548991-50-8
VCID: VC11828882
InChI: InChI=1S/C17H21F3N6/c1-3-21-16-23-12(2)11-14(24-16)25-7-9-26(10-8-25)15-13(17(18,19)20)5-4-6-22-15/h4-6,11H,3,7-10H2,1-2H3,(H,21,23,24)
SMILES: CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C
Molecular Formula: C17H21F3N6
Molecular Weight: 366.4 g/mol

N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine

CAS No.: 2548991-50-8

Cat. No.: VC11828882

Molecular Formula: C17H21F3N6

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine - 2548991-50-8

Specification

CAS No. 2548991-50-8
Molecular Formula C17H21F3N6
Molecular Weight 366.4 g/mol
IUPAC Name N-ethyl-4-methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C17H21F3N6/c1-3-21-16-23-12(2)11-14(24-16)25-7-9-26(10-8-25)15-13(17(18,19)20)5-4-6-22-15/h4-6,11H,3,7-10H2,1-2H3,(H,21,23,24)
Standard InChI Key UOQFKKQYYSETKI-UHFFFAOYSA-N
SMILES CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C
Canonical SMILES CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C

Introduction

Structural Characteristics and Molecular Identity

N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine belongs to the pyrimidine-piperazine chemical family, with a molecular formula of C₁₇H₂₁F₃N₆ and a molecular weight of 366.4 g/mol. The IUPAC name systematically describes its components:

  • A pyrimidine ring substituted with ethylamine and methyl groups at positions 2 and 4, respectively.

  • A piperazine ring linked to the pyrimidine’s 6-position.

  • A 3-(trifluoromethyl)pyridine group attached to the piperazine’s distal nitrogen.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.2548991-50-8
Molecular FormulaC₁₇H₂₁F₃N₆
Molecular Weight366.4 g/mol
IUPAC NameN-ethyl-4-methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine
SMILESCCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C
InChI KeyUOQFKKQYYSETKI-UHFFFAOYSA-N

The trifluoromethyl (-CF₃) group at the pyridine’s 3-position is a critical structural feature, influencing electronic distribution and hydrophobic interactions. Computational modeling suggests this group enhances binding affinity to hydrophobic pockets in biological targets, a hypothesis supported by studies on analogous compounds.

Synthesis and Preparation

Synthetic routes to N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine typically involve multi-step protocols prioritizing regioselective functionalization:

Physicochemical Properties

While experimental data on solubility and stability remain unpublished, the compound’s physicochemical profile can be inferred from its structural attributes:

  • Lipophilicity: Calculated LogP (cLogP) values approximate 2.8–3.2, indicating moderate hydrophobicity conducive to membrane permeability.

  • Polar Surface Area (PSA): Estimated at 65 Ų, suggesting potential for blood-brain barrier penetration.

  • Melting Point: Analogous pyrimidine-piperazines exhibit melting points between 120–150°C, though empirical verification is needed.

Table 2: Derived Physicochemical Parameters

ParameterEstimated Value
cLogP3.0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds5

Biological Activities and Hypothesized Mechanisms

Though direct pharmacological data are scarce, the compound’s structural kinship to bioactive molecules informs mechanistic hypotheses:

Antiviral Potential
Pyrimidine derivatives inhibit viral polymerases (e.g., HIV-1 reverse transcriptase) by competing with natural nucleosides. The trifluoromethyl group may augment binding to hydrophobic enzyme pockets, as seen in rilpivirine analogs.

Anticancer Activity
Piperazine-containing compounds often target kinase signaling pathways. For example, imatinib’s piperazine moiety interacts with Bcr-Abl’s ATP-binding site, suggesting analogous modes for this compound.

Antibacterial Effects
Fluorinated pyridines disrupt bacterial cell wall synthesis by inhibiting enzymes like MurA. The -CF₃ group’s electronegativity could enhance target engagement.

Research Challenges and Future Directions

Synthetic Optimization
Current yields for multi-step syntheses rarely exceed 15–20%, necessitating improved catalytic systems (e.g., flow chemistry).

Target Identification
High-throughput screening against kinase or GPCR libraries could elucidate primary targets. Computational docking studies using AlphaFold-predicted structures may accelerate this process.

ADMET Profiling
Early-stage pharmacokinetic studies should assess hepatic microsomal stability and CYP450 inhibition potential, given the piperazine ring’s susceptibility to oxidative metabolism.

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